5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile
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Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile is a complex organic compound that features a benzo[d]thiazole core with a dioxaborolane and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile typically involves the formation of the benzo[d]thiazole core followed by the introduction of the dioxaborolane and carbonitrile groups. One common method involves the reaction of a benzo[d]thiazole derivative with a boronic acid or ester under palladium-catalyzed conditions to form the dioxaborolane moiety. The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or nitriles can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The dioxaborolane group can participate in boron-mediated reactions, while the benzo[d]thiazole core may interact with biological targets through π-π stacking and hydrogen bonding. The carbonitrile group can act as an electrophilic site for nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure with a pyridine core instead of benzo[d]thiazole.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Features an aniline group instead of the benzo[d]thiazole core.
Uniqueness
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile is unique due to its combination of the benzo[d]thiazole core with the dioxaborolane and carbonitrile groups, which provides a distinct set of chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H15BN2O2S |
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Molecular Weight |
286.2 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C14H15BN2O2S/c1-13(2)14(3,4)19-15(18-13)9-5-6-11-10(7-9)17-12(8-16)20-11/h5-7H,1-4H3 |
InChI Key |
RZOCQDMJZXKJPU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC(=N3)C#N |
Origin of Product |
United States |
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